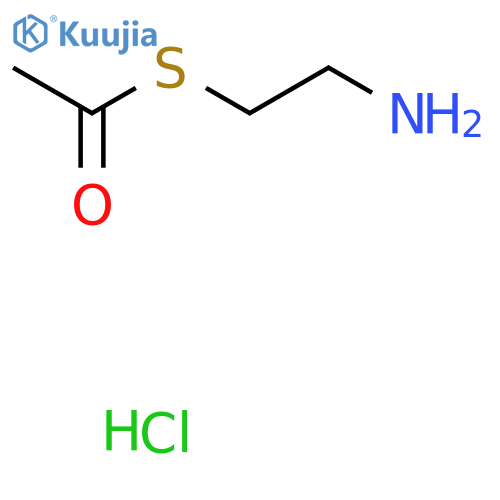Cas no 17612-91-8 (Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride)

17612-91-8 structure
商品名:Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride
Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-aminoethyl thiolacetate hydrochloride
- Thioacetic acid S-(2-amino-ethyl) ester hydrochloride
- 1-trimethylsiloxy-ethane-2-thiol
- 2-[(Trimethylsilyl)oxy]ethanethiol
- 2-acetylsulfanylethylammonium chloride
- 2-mercaptoethyl trimethylsilyl ether
- AC1LBALV
- AG-K-66654
- chlorhydrate de S-acetylcysteamine
- CTK1B5603
- Ethanethiol, 2-trimethylsiloxy-
- HSCH2CH2OTMS
- S-2-aminoethyl ethanethioate hydrochloride
- S-acetylcysteamine hydrochloride
- trimethyl(2-mercaptoethoxy)silane
- trimethyl-hydroxyl silylated thiol
- S-(2-Aminoethyl) ethanethioate hydrochloride
- THIOACETIC ACID S-(2-AMINO-ETHYL) ESTERHYDROCHLORIDE
- S-(2-aminoethyl)ethanethioatehydrochloride
- AWSDWONPEAAYIB-UHFFFAOYSA-N
- S-(2-aminoethyl) ethanethioate;hydrochloride
- EN300-6497870
- Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride
- J-011166
- 1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrochloride
- SCHEMBL5967571
- Thioacetic acid s-(2-amino-ethyl)ester hydrochloride
- DTXSID30938761
- 17612-91-8
- CS-0256575
- Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1)
- CHEMBL540544
- S-(2-Aminoethyl) ethanethioate--hydrogen chloride (1/1)
- AKOS015848220
- S-(2-aminoethyl) ethanethioate hydrochloride;
- FT-0677227
- WLZ2868
- G19320
- Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride
-
- MDL: MFCD01672875
- インチ: 1S/C4H9NOS.ClH/c1-4(6)7-3-2-5;/h2-3,5H2,1H3;1H
- InChIKey: AWSDWONPEAAYIB-UHFFFAOYSA-N
- ほほえんだ: Cl.S(C(C)=O)CCN
計算された属性
- せいみつぶんしりょう: 155.0173
- どういたいしつりょう: 155.017162
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 64.7
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70
じっけんとくせい
- ふってん: 184.7°C at 760 mmHg
- フラッシュポイント: 65.5°C
- PSA: 43.09
Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T343908-100mg |
Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride |
17612-91-8 | 100mg |
$190.00 | 2023-05-17 | ||
| TRC | T343908-250mg |
Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride |
17612-91-8 | 250mg |
$379.00 | 2023-05-17 | ||
| Enamine | EN300-6497870-0.5g |
1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrochloride |
17612-91-8 | 95% | 0.5g |
$164.0 | 2023-05-31 | |
| Enamine | EN300-6497870-0.1g |
1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrochloride |
17612-91-8 | 95% | 0.1g |
$72.0 | 2023-05-31 | |
| 1PlusChem | 1P0021WX-500mg |
Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1) |
17612-91-8 | 95% | 500mg |
$257.00 | 2024-06-19 | |
| 1PlusChem | 1P0021WX-1g |
Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1) |
17612-91-8 | 95% | 1g |
$312.00 | 2024-06-19 | |
| 1PlusChem | 1P0021WX-2.5g |
Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1) |
17612-91-8 | 95% | 2.5g |
$607.00 | 2024-06-19 | |
| Aaron | AR002259-500mg |
Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1) |
17612-91-8 | 95% | 500mg |
$251.00 | 2025-02-14 | |
| A2B Chem LLC | AA94993-100mg |
S-(2-Aminoethyl) ethanethioate hydrochloride |
17612-91-8 | 95% | 100mg |
$111.00 | 2024-04-20 | |
| Aaron | AR002259-10g |
Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1) |
17612-91-8 | 95% | 10g |
$2364.00 | 2023-12-15 |
Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride 関連文献
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
17612-91-8 (Thioacetic Acid S-(2-Aminoethyl) Ester Hydrochloride) 関連製品
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
